3-Methylbenzofuran-2-carbonyl chloride
Overview
Description
3-Methylbenzofuran-2-carbonyl chloride: is an organic compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is known for its reactivity due to the presence of the carbonyl chloride functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzofuran-2-carbonyl chloride typically involves the chlorination of 3-Methylbenzofuran-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methylbenzofuran-2-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products:
Esters and Amides: Formed through nucleophilic substitution.
3-Methylbenzofuran-2-carboxylic acid: Formed through hydrolysis.
3-Methylbenzofuran-2-methanol: Formed through reduction.
Scientific Research Applications
Chemistry: 3-Methylbenzofuran-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of complex benzofuran derivatives .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules. Benzofuran derivatives have shown potential in treating diseases such as cancer, bacterial infections, and viral infections .
Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Methylbenzofuran-2-carbonyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
- Benzofuran-2-carbonyl chloride
- 3-Methylbenzofuran-2-carboxylic acid
- 2,5-Dimethylfuran-3-carbonyl chloride
- Benzo[b]thiophene-2-carbonyl chloride
Uniqueness: 3-Methylbenzofuran-2-carbonyl chloride is unique due to the presence of the methyl group at the 3-position of the benzofuran ring. This structural feature influences its reactivity and the types of derivatives it can form.
Properties
IUPAC Name |
3-methyl-1-benzofuran-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEULGCOIYWPYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370512 | |
Record name | 3-Methylbenzofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2256-86-2 | |
Record name | 3-Methylbenzofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzofuran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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